Tetrahydrocortisone-d5

Description

BenchChem offers high-quality Tetrahydrocortisone-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydrocortisone-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H32O5 |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

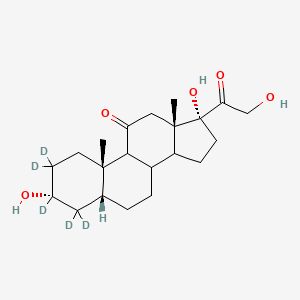

(3R,5R,10S,13S,17R)-2,2,3,4,4-pentadeuterio-3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14?,15?,18?,19+,20+,21+/m1/s1/i5D2,9D2,13D |

InChI Key |

SYGWGHVTLUBCEM-GDDQKZIGSA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CCC3C2C(=O)C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)C)([2H])[2H])O |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Tetrahydrocortisone-d5: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrahydrocortisone-d5 (THE-d5), a deuterated analog of the cortisol metabolite, tetrahydrocortisone (B135524). This document details its chemical structure, and physical and chemical properties, and explores its critical role as an internal standard in advanced analytical methodologies. Detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with visualizations of the relevant metabolic pathway and a typical experimental workflow.

Chemical Structure and Properties

Tetrahydrocortisone-d5 is a stable isotope-labeled version of tetrahydrocortisone, a primary metabolite of cortisone (B1669442). The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart in biological matrices.[1][2]

Table 1: Chemical and Physical Properties of Tetrahydrocortisone-d5

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₇D₅O₅ | [1][2] |

| Molecular Weight | 369.51 g/mol | [1][2] |

| Appearance | White Solid | [1] |

| Storage Temperature | 2-8°C Refrigerator | [1] |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥98% | |

| Synonyms | (3α,5β)-3,17,21-Trihydroxypregnane-11,20-dione-d5, 5β-Tetrahydrocortisone-d5, THE-d5 | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in Methanol (B129727) | [3] |

Metabolic Pathway of Cortisone to Tetrahydrocortisone

Tetrahydrocortisone is a biologically inactive metabolite of cortisone, which itself is formed from the stress hormone cortisol. The metabolic conversion of cortisone to tetrahydrocortisone is a key step in glucocorticoid catabolism, primarily occurring in the liver. This pathway involves the reduction of the A-ring of the steroid nucleus by the enzyme 5β-reductase. The resulting tetrahydrocortisone is then typically conjugated with glucuronic acid to increase its water solubility for excretion in urine. Monitoring the levels of tetrahydrocortisone provides valuable insights into the activity of enzymes involved in steroid metabolism and overall adrenal function.

Experimental Protocols

Tetrahydrocortisone-d5 is predominantly used as an internal standard for the accurate quantification of endogenous tetrahydrocortisone in biological samples, most commonly urine, by LC-MS/MS. The following is a synthesized, detailed protocol based on established methodologies for the analysis of urinary steroids.

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

-

Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Internal Standard Spiking: To 1 mL of the supernatant, add a known concentration of Tetrahydrocortisone-d5 solution (e.g., 50 ng/mL in methanol).

-

Enzymatic Hydrolysis: To cleave glucuronide and sulfate (B86663) conjugates, add β-glucuronidase/arylsulfatase from Helix pomatia to the urine sample. Incubate at 55°C for 3 hours. This step is crucial for the analysis of total (free + conjugated) tetrahydrocortisone.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering hydrophilic substances.

-

Elute the steroids with an organic solvent, such as methanol or a mixture of dichloromethane (B109758) and isopropanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for steroid separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic steroids.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for the analysis of corticosteroids.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both tetrahydrocortisone and Tetrahydrocortisone-d5.

-

Tetrahydrocortisone: The protonated molecule [M+H]⁺ at m/z 365.2 would be selected as the precursor ion. Common product ions result from the loss of water molecules.

-

Tetrahydrocortisone-d5: The precursor ion would be [M+H]⁺ at m/z 370.2. The product ions would be shifted by 5 Da compared to the non-labeled analyte.

-

-

Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.

-

Experimental Workflow and Data Analysis

The overall process from sample collection to data analysis follows a structured workflow to ensure accuracy and reproducibility.

Data analysis involves integrating the chromatographic peaks for both tetrahydrocortisone and Tetrahydrocortisone-d5. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of tetrahydrocortisone in the unknown samples is then determined from this calibration curve. The use of a stable isotope-labeled internal standard like Tetrahydrocortisone-d5 corrects for any variability in sample preparation and instrument response, leading to highly accurate and precise quantification.

Conclusion

Tetrahydrocortisone-d5 is an indispensable tool for researchers and clinicians in the field of endocrinology and drug development. Its use as an internal standard in LC-MS/MS and other mass spectrometric methods allows for the reliable quantification of tetrahydrocortisone, providing crucial information on glucocorticoid metabolism in various physiological and pathological states. The detailed methodologies and workflows presented in this guide offer a robust framework for the implementation of accurate and precise steroid analysis in a research or clinical setting.

References

Technical Guide: Tetrahydrocortisone-d5 as a Metabolite of Cortisone

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides a detailed examination of the metabolic transformation of cortisone (B1669442) into tetrahydrocortisone, with a specific focus on the application of its deuterated isotopologue, Tetrahydrocortisone-d5, as a critical tool in quantitative bioanalysis.

Introduction: Cortisone Metabolism and the Role of Isotope Dilution

Cortisone is a naturally occurring corticosteroid, a 21-carbon steroid hormone produced by the adrenal cortex.[1] While it has glucocorticoid properties, it is primarily known as an inactive metabolite of the body's main stress hormone, cortisol.[1][2] The balance and metabolism of these hormones are crucial for a wide range of physiological processes, including immune response, inflammation, and metabolism.[3][4] The study of these metabolic pathways is fundamental to understanding adrenal function, diagnosing endocrine disorders, and developing therapeutic corticosteroids.

The quantification of steroid metabolites in biological matrices is analytically challenging due to their complex structures and the presence of interfering endogenous compounds. Stable isotope-labeled internal standards, such as Tetrahydrocortisone-d5, are indispensable for accurate and precise quantification via mass spectrometry-based methods.[5][6][7] By mimicking the chemical and physical properties of the endogenous analyte, these standards correct for variability during sample preparation and analysis, a principle central to the gold-standard isotope dilution mass spectrometry (IDMS) technique.[7][8]

The Metabolic Pathway: From Cortisone to Tetrahydrocortisone

The metabolism of cortisone primarily occurs in the liver and involves a series of enzymatic reactions aimed at increasing water solubility to facilitate urinary excretion.[4][9] A key step in this process is the reduction of the A-ring of the steroid nucleus.

Cortisone is converted to its major urinary metabolites, 5β-tetrahydrocortisone (THE) and 5α-tetrahydrocortisone (allo-THE), through irreversible reactions catalyzed by 5β-reductase and 5α-reductase, respectively.[10][11] 5β-reductase is the rate-limiting enzyme in the conversion to THE.[12][13] This is followed by the reduction of the 3-keto group.[14] These tetrahydro-metabolites, along with those derived from cortisol (5β-tetrahydrocortisol, THF, and 5α-tetrahydrocortisol, allo-THF), represent the bulk of excreted cortisol products and serve as crucial biomarkers for assessing adrenal activity and the function of key metabolic enzymes.[10][15][16]

The interconversion between active cortisol and inactive cortisone is regulated by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, making the ratio of their respective metabolites, such as (THF + allo-THF)/THE, a valuable indicator of this enzyme's activity.[10][11][17]

References

- 1. Cortisone - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Corticosteroid - Wikipedia [en.wikipedia.org]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cortisol - Wikipedia [en.wikipedia.org]

- 13. b-Tetrahydrocortisone | Rupa Health [rupahealth.com]

- 14. air.unimi.it [air.unimi.it]

- 15. blog.healthmatters.io [blog.healthmatters.io]

- 16. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 17. researchgate.net [researchgate.net]

The Role of Tetrahydrocortisone-d5 in Advancing Cortisol Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Tetrahydrocortisone-d5 (THE-d5) in the quantitative analysis of cortisol and its metabolites. Accurate measurement of these biomarkers is paramount in endocrinology, clinical diagnostics, and pharmaceutical development for understanding a range of physiological and pathological states. This document details the underlying principles, experimental protocols, and data interpretation facilitated by the use of stable isotope-labeled internal standards like THE-d5.

Introduction: The Challenge of Quantifying Cortisol Metabolism

Cortisol, a glucocorticoid hormone produced by the adrenal glands, is a central regulator of numerous physiological processes, including metabolism, the stress response, and immune function.[1][2][3] Its biological activity is tightly controlled through a complex metabolic network. The liver is the primary site of cortisol metabolism, where it undergoes a series of enzymatic conversions.[4] Key transformations include the reversible conversion to the inactive form, cortisone (B1669442), by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, and subsequent reduction by 5α- and 5β-reductases to form tetrahydro-metabolites.[5][6][7] The main urinary metabolites are tetrahydrocortisol (B1682764) (THF), allo-tetrahydrocortisol (allo-THF), and tetrahydrocortisone (B135524) (THE).[6][7]

Given the diagnostic and research significance of these metabolic pathways, accurate quantification of cortisol and its metabolites in biological matrices like urine, saliva, and plasma is essential.[8][9][10] Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have become the gold standard due to their high sensitivity and specificity, surpassing traditional immunoassay methods.[8][9] However, the accuracy of LC-MS/MS analysis is susceptible to variations arising from sample preparation, matrix effects, and instrument performance. To overcome these challenges, stable isotope-labeled internal standards are indispensable.[11] Tetrahydrocortisone-d5, a deuterated analog of a major cortisol metabolite, serves as an ideal internal standard for these applications.[12][13]

The Core Function of Tetrahydrocortisone-d5 as an Internal Standard

Tetrahydrocortisone-d5 is a synthetic form of tetrahydrocortisone where five hydrogen atoms have been replaced with deuterium (B1214612) atoms.[14][15] This isotopic labeling makes it chemically almost identical to the endogenous (unlabeled) THE but heavier by five mass units. This mass difference is the key to its function in mass spectrometry.

Primary Roles:

-

Internal Standard for Quantification: The foremost role of THE-d5 is as an internal standard in quantitative bioanalysis.[12][13] A known amount of THE-d5 is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.[16] Because THE-d5 has nearly identical physicochemical properties to the native analyte (THE) and other related metabolites, it experiences similar losses during extraction, and similar ionization suppression or enhancement in the mass spectrometer's ion source.[11] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains stable even if the absolute signal intensity fluctuates.

-

Tracer in Metabolic Studies: In addition to its use in quantification, isotopically labeled steroids like THE-d5 can be used as tracers to study the dynamics of cortisol metabolism in vivo.[12][13] By administering the labeled compound, researchers can track its conversion and excretion, providing insights into enzyme activity and metabolic pathways.[14]

The use of deuterated standards like d4-cortisol, d8-cortisone, and d5-tetrahydrocortisone is a common practice in LC-MS/MS methods for steroid analysis.[10][16][17]

Overview of Cortisol Metabolism and the Place of Tetrahydrocortisone

Cortisol is metabolized through several key enzymatic steps to facilitate its excretion. Understanding this pathway is crucial for interpreting the results of metabolic studies. The primary pathway involves the inactivation of cortisol to cortisone, followed by A-ring reduction to tetrahydro-metabolites.

-

Cortisol-Cortisone Interconversion: The enzyme 11β-hydroxysteroid dehydrogenase exists in two isoforms. 11β-HSD1, found mainly in the liver, converts inactive cortisone back to active cortisol. 11β-HSD2, primarily in the kidneys, inactivates cortisol by converting it to cortisone. The balance of these enzymes regulates local glucocorticoid activity.[5][[“]][19]

-

A-Ring Reduction: Both cortisol and cortisone are further metabolized, predominantly in the liver, by 5α-reductase and 5β-reductase. These enzymes reduce the A-ring of the steroid nucleus.

-

Excretion: These tetrahydro-metabolites are then conjugated, typically with glucuronic acid, to increase their water solubility and are subsequently excreted in the urine.[4]

The ratio of these metabolites, such as (THF+allo-THF)/THE, can be used to assess the activity of 11β-HSD and 5-reductase enzymes.[[“]][22]

Experimental Protocols for LC-MS/MS Analysis

The following outlines a typical workflow for the simultaneous quantification of cortisol and its tetrahydro-metabolites in human urine using Tetrahydrocortisone-d5 and other relevant deuterated internal standards.

Sample Preparation (Liquid-Liquid Extraction)

-

Internal Standard Spiking: To 1 mL of urine sample, add a precise volume (e.g., 50 µL) of an internal standard working solution containing Tetrahydrocortisone-d5, Cortisol-d4, and Cortisone-d7 in methanol.[8][10][[“]]

-

pH Adjustment (Optional for total metabolites): For the analysis of total (conjugated and unconjugated) metabolites, enzymatic hydrolysis with β-glucuronidase is required prior to extraction.

-

Extraction: Add 3 mL of an organic solvent (e.g., tert-butyl methyl ether or dichloromethane).[10][23]

-

Mixing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

-

Centrifugation: Centrifuge the samples at approximately 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) and transfer to an autosampler vial for LC-MS/MS analysis.[16]

Liquid Chromatography (LC) Parameters

Separation is typically achieved using a reversed-phase C18 column. The specific conditions can be optimized for resolution and run time.

| Parameter | Typical Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance (UHPLC) System[16] |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 3 µm particle size)[10] |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.2 mM Ammonium Fluoride[17][23] |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid or 0.2 mM Ammonium Fluoride[17][23] |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temp. | 40 °C[16] |

| Injection Vol. | 10 - 20 µL[17] |

| Gradient | A typical gradient starts with a low percentage of organic phase (B), ramps up to elute the analytes, followed by a high-organic wash and re-equilibration. |

Mass Spectrometry (MS/MS) Parameters

Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. Positive electrospray ionization (ESI+) is commonly used.[10]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cortisol | 363.2 | 121.1 |

| Cortisone | 361.2 | 163.1 |

| Tetrahydrocortisol (THF) | 367.2 | 331.2 |

| allo-Tetrahydrocortisol (aTHF) | 367.2 | 331.2 |

| Tetrahydrocortisone (THE) | 365.2 | 317.2 |

| Cortisol-d4 (IS) | 367.2 | 121.1 |

| Cortisone-d7 (IS) | 368.2 | 168.1 |

| Tetrahydrocortisone-d5 (IS) | 370.2 | 322.2 |

Note: Specific ion transitions may vary slightly depending on the instrument and optimization.

Quantitative Data and Method Performance

A validated LC-MS/MS method employing Tetrahydrocortisone-d5 should demonstrate acceptable performance across several key metrics. The data presented below are representative values from published methods.[7][[“]]

| Parameter | Performance Characteristic |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |

| Recovery (%) | 85 - 115%[[“]] |

| Intra-assay Precision (%CV) | < 15% |

| Inter-assay Precision (%CV) | < 15% |

| Matrix Effect (%) | Typically within 85-115% |

CV: Coefficient of Variation

These validation parameters ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose in research or clinical settings.

Conclusion

Tetrahydrocortisone-d5 is an essential tool for modern studies of cortisol metabolism. As a stable isotope-labeled internal standard, it enables researchers and clinicians to overcome the inherent variability of complex bioanalytical methods, particularly LC-MS/MS. Its use ensures the generation of high-quality, accurate, and reproducible quantitative data. This level of analytical rigor is fundamental to advancing our understanding of the hypothalamic-pituitary-adrenal (HPA) axis, diagnosing endocrine disorders, and developing novel therapeutic agents that target the glucocorticoid signaling pathway. The detailed protocols and principles outlined in this guide underscore the pivotal role of THE-d5 in facilitating robust and reliable cortisol metabolite analysis.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. metabolic-health.co.uk [metabolic-health.co.uk]

- 3. Cortisol - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dpxtechnologies.com [dpxtechnologies.com]

- 9. dpxtechnologies.com [dpxtechnologies.com]

- 10. msacl.org [msacl.org]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tetrahydro Cortisone-d5 | CymitQuimica [cymitquimica.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. mdpi.com [mdpi.com]

- 18. consensus.app [consensus.app]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. 5a-Tetrahydrocortisol | Rupa Health [rupahealth.com]

- 21. HPLC-ESI-MS/MS assessment of the tetrahydro-metabolites of cortisol and cortisone in bovine urine: promising markers of dexamethasone and prednisolone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Metabolic Pathway of Tetrahydrocortisone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrocortisone (B135524) (THE) is a principal downstream metabolite of cortisol, the primary glucocorticoid in humans. Its formation is a critical component of corticosteroid metabolism, reflecting the intricate interplay of enzymatic processes that regulate glucocorticoid activity at a pre-receptor level. Understanding the metabolic pathway of tetrahydrocortisone is paramount for assessing adrenal function, diagnosing various endocrine disorders, and developing therapeutic agents that target steroid metabolism. This technical guide provides a comprehensive overview of the metabolic cascade leading to THE formation, detailing the key enzymes, their regulation, and the clinical significance of its measurement. It also includes detailed experimental protocols for the quantification of THE and related metabolites, alongside quantitative data and visual representations of the involved pathways to serve as a valuable resource for researchers and clinicians.

Introduction to Cortisol Metabolism

Cortisol, synthesized from cholesterol in the adrenal cortex, exerts its physiological effects by binding to glucocorticoid receptors. The bioavailability of cortisol is tightly regulated not only by the hypothalamic-pituitary-adrenal (HPA) axis but also by peripheral metabolism.[1] The inactivation and clearance of cortisol are essential for preventing excessive glucocorticoid action. This process primarily occurs in the liver and involves a series of enzymatic reactions that increase the water solubility of the steroid, facilitating its excretion in urine.[2] Tetrahydrocortisone is a major urinary metabolite that provides a window into the peripheral metabolism of cortisol.

The Metabolic Pathway from Cortisol to Tetrahydrocortisone

The conversion of cortisol to tetrahydrocortisone involves a two-step enzymatic process. The initial and reversible step is the oxidation of cortisol to cortisone (B1669442), followed by the irreversible reduction of cortisone's A-ring to yield tetrahydrocortisone.

The Role of 11β-Hydroxysteroid Dehydrogenases (11β-HSD)

The interconversion of active cortisol and inactive cortisone is catalyzed by two isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD).[3][4]

-

11β-HSD Type 1 (11β-HSD1): This enzyme primarily functions as a reductase, converting cortisone to cortisol, thereby amplifying local glucocorticoid action.[5][6] It is predominantly expressed in glucocorticoid target tissues such as the liver, adipose tissue, and the central nervous system.[4][7] 11β-HSD1 is NADP(H)-dependent.[4]

-

11β-HSD Type 2 (11β-HSD2): Conversely, 11β-HSD2 is a high-affinity dehydrogenase that inactivates cortisol by converting it to cortisone.[4] This enzyme is crucial in mineralocorticoid target tissues like the kidneys, colon, and salivary glands, where it prevents the illicit activation of the mineralocorticoid receptor by cortisol.[7] 11β-HSD2 is NAD+-dependent.[4]

The balance between 11β-HSD1 and 11β-HSD2 activity is a key determinant of tissue-specific glucocorticoid exposure.

A-Ring Reductases: The Final Step to Tetrahydrocortisone

Once cortisone is formed, its A-ring is irreversibly reduced to form tetrahydrocortisone. This reaction is catalyzed by A-ring reductases, which exist in two main isoforms: 5α-reductase and 5β-reductase.

-

5β-Reductase (AKR1D1): This enzyme is the rate-limiting factor in the conversion of cortisone to 5β-tetrahydrocortisone (THE).[3] It is highly expressed in the liver.[8]

-

5α-Reductase: This enzyme converts cortisone to 5α-tetrahydrocortisone, also known as allo-tetrahydrocortisone (allo-THE).[9]

Similarly, cortisol can be metabolized by these A-ring reductases to form 5α-tetrahydrocortisol (allo-THF) and 5β-tetrahydrocortisol (THF).[3]

Signaling Pathways and Logical Relationships

The metabolic pathway of tetrahydrocortisone is a linear cascade of enzymatic reactions. The following diagrams illustrate the core pathway and the broader context of cortisol metabolism.

Quantitative Data on Tetrahydrocortisone Metabolism

The quantification of urinary cortisol metabolites provides valuable insights into the activity of the key metabolic enzymes. The ratio of (allo-THF + THF) / THE is often used as an index of 11β-HSD1 activity, while the cortisol/cortisone (F/E) ratio reflects 11β-HSD2 activity.[5][10]

| Parameter | Normal Range/Value | Significance | Reference |

| Urinary Free Cortisol (UFC) | Women: <45 mcg/24 hours; Men: <60 mcg/24 hours | Overall cortisol production | [11] |

| Urinary (allo-THF + THF)/THE Ratio | ~1.0 | Index of 11β-HSD1 activity | [5] |

| Urinary Cortisol/Cortisone (F/E) Ratio | Varies, but a low ratio suggests high 11β-HSD2 activity | Index of 11β-HSD2 activity | [12] |

| a-Tetrahydrocortisol (a-THF) (Urine) | 75 - 370 ng/mg creatinine | Reflects 5α-reductase activity | [13] |

| b-Tetrahydrocortisol (b-THF) (Urine) | 1050 - 2500 ng/mg creatinine | Reflects 5β-reductase activity | [13] |

| b-Tetrahydrocortisone (b-THE) (Urine) | 1550 - 3800 ng/mg creatinine | Reflects 5β-reductase activity on cortisone | [13] |

Enzyme Kinetics

| Enzyme | Substrate | Km | Vmax | Tissue Source | Reference |

| Human 11β-HSD2 | Cortisol | 137 nmol/l | 128 pmol/h/mg protein | Primary cytotrophoblasts | [14] |

Experimental Protocols

The analysis of tetrahydrocortisone and other cortisol metabolites in urine is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Urinary Steroid Extraction for LC-MS/MS Analysis

This protocol outlines a solid-phase extraction (SPE) method for the purification of steroids from urine prior to LC-MS/MS analysis.

Materials:

-

Urine sample (24-hour collection)

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 4.9)

-

Internal standards (e.g., deuterated cortisol, THE)

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or HLB)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 2000 x g for 10 minutes to remove particulate matter.

-

-

Enzymatic Hydrolysis (Deconjugation):

-

To 150 µL of urine, add 30 µL of β-glucuronidase/arylsulfatase solution and 270 µL of ammonium acetate buffer.[15]

-

Add internal standards.

-

Incubate at 55°C for 3 hours to cleave glucuronide and sulfate (B86663) conjugates.[15]

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the steroids with methanol.

-

-

Sample Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[15]

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).

-

LC-MS/MS Analysis

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol

-

Gradient: A suitable gradient to separate the analytes of interest.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 45°C[15]

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Parameters: Optimized for the specific instrument (e.g., ion spray voltage: 4500 V, temperature: 500°C).[15]

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard.

Regulation of Tetrahydrocortisone Metabolism

The activity of the enzymes involved in tetrahydrocortisone metabolism is subject to regulation by various physiological and pathological factors.

-

Hormonal Regulation: The expression and activity of 11β-HSD isozymes can be influenced by hormones. For instance, insulin (B600854) has been shown to acutely up-regulate 11β-HSD1 activity.[16]

-

Metabolic Status: In obesity, there is often an up-regulation of 11β-HSD1 in adipose tissue, which can contribute to the features of metabolic syndrome.[17][18] Conversely, critical illness has been associated with reduced cortisol metabolism.[19]

-

Disease States: Liver diseases, such as cirrhosis, can significantly impair cortisol metabolism, leading to altered metabolite profiles.[20] Conditions like Cushing's syndrome (excess cortisol) and Addison's disease (cortisol deficiency) are characterized by abnormal levels of urinary cortisol metabolites, including THE.[21]

Conclusion

The metabolic pathway of tetrahydrocortisone is a crucial element in the regulation of glucocorticoid action. The enzymatic cascade, involving 11β-hydroxysteroid dehydrogenases and A-ring reductases, determines the rate of cortisol inactivation and clearance. The analysis of urinary tetrahydrocortisone and its related metabolites by advanced techniques such as LC-MS/MS provides a powerful tool for assessing the activity of these enzymes and diagnosing a range of endocrine and metabolic disorders. This guide offers a foundational understanding of this pathway and provides practical information for researchers and clinicians working in the field of steroid biology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cortisol - Wikipedia [en.wikipedia.org]

- 4. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. stressmarq.com [stressmarq.com]

- 8. Tetrahydrocortisone | Rupa Health [rupahealth.com]

- 9. Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 11β-Hydroxysteroid dehydrogenase type-2 and type-1 (11β-HSD2 and 11β-HSD1) and 5β-reductase activities in the pathogenia of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ucsfhealth.org [ucsfhealth.org]

- 12. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 13. dutchtest.com [dutchtest.com]

- 14. researchgate.net [researchgate.net]

- 15. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hormonal regulation of oxidative and reductive activities of 11 beta-hydroxysteroid dehydrogenase in rat Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. joe.bioscientifica.com [joe.bioscientifica.com]

- 19. pure.ed.ac.uk [pure.ed.ac.uk]

- 20. Metabolism of tetrahydrocortisone in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. b-Tetrahydrocortisone | Rupa Health [rupahealth.com]

The Role of Tetrahydrocortisone-d5 in Advancing Steroid Hormone Profiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Tetrahydrocortisone-d5 as an internal standard in the quantitative analysis of steroid hormones. Accurate and precise measurement of steroid profiles is paramount in endocrinology, clinical diagnostics, and pharmaceutical development. The use of stable isotope-labeled internal standards, such as Tetrahydrocortisone-d5, is the gold standard for correcting analytical variability, ensuring the reliability of results obtained primarily through mass spectrometry-based methods.

Introduction to Steroid Hormone Profiling and the Need for Internal Standards

Steroid hormones are a class of lipids that act as signaling molecules, regulating a vast array of physiological processes. Their quantification in biological matrices like serum, plasma, and urine is essential for diagnosing and monitoring a wide range of conditions, including endocrine disorders, cancers, and metabolic diseases.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for steroid hormone analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays. However, the accuracy of LC-MS/MS quantification can be affected by several factors, including matrix effects (ion suppression or enhancement), and variations in sample preparation and instrument response.

To mitigate these issues, stable isotope-labeled internal standards are employed. These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C). By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, any variations during the analytical process will affect both the analyte and the internal standard equally. This allows for accurate quantification by calculating the ratio of the analyte's signal to the internal standard's signal.

Tetrahydrocortisone (THE) is a key metabolite of cortisol, and its measurement provides valuable insights into glucocorticoid metabolism. Tetrahydrocortisone-d5, its deuterated analog, serves as an ideal internal standard for the quantification of endogenous Tetrahydrocortisone and other related steroid metabolites.

Physicochemical Properties of Tetrahydrocortisone and its Deuterated Analog

A clear understanding of the chemical properties of both the analyte and its deuterated internal standard is fundamental for method development.

| Property | Tetrahydrocortisone | Tetrahydrocortisone-d5 |

| Chemical Formula | C₂₁H₃₂O₅ | C₂₁H₂₇D₅O₅ |

| Molecular Weight | 364.48 g/mol | 369.51 g/mol |

| Synonyms | Urocortisone | Urocortisone-d5, THE-d5 |

| Isotopic Purity | Not Applicable | Typically ≥98% |

Experimental Protocols

The following sections provide detailed methodologies for the analysis of steroid hormones using Tetrahydrocortisone-d5 as an internal standard. These protocols are generalized and may require optimization based on the specific instrumentation and laboratory conditions.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of sample cleanup.

3.1.1. Liquid-Liquid Extraction (LLE) for Serum/Plasma Samples

This method is effective for removing proteins and lipids.

Materials:

-

Serum or plasma samples

-

Internal Standard Spiking Solution (containing Tetrahydrocortisone-d5)

-

Methyl tert-butyl ether (MTBE) or Diethyl ether

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 200 µL of serum or plasma, add 20 µL of the internal standard spiking solution.

-

Add 1 mL of MTBE or diethyl ether.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water) for LC-MS/MS analysis.

3.1.2. Solid-Phase Extraction (SPE) for Urine Samples

SPE is a highly effective technique for cleaning up complex matrices like urine and concentrating the analytes of interest.

Materials:

-

Urine samples

-

Internal Standard Spiking Solution (containing Tetrahydrocortisone-d5)

-

ß-glucuronidase/arylsulfatase from Helix pomatia

-

Phosphate (B84403) buffer (pH 5.2)

-

SPE cartridges (e.g., C18 or mixed-mode)

-

Methanol

-

Water

-

Elution solvent (e.g., ethyl acetate (B1210297) or methanol)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 1 mL of urine, add 20 µL of the internal standard spiking solution.

-

Add 50 µL of ß-glucuronidase/arylsulfatase solution and 1 mL of phosphate buffer.

-

Incubate at 55°C for 3 hours to deconjugate the steroid metabolites.

-

Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of water to remove interfering substances.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the steroids with 3 mL of the elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

3.2.1. Liquid Chromatography Conditions

A reversed-phase C18 column is commonly used for the separation of steroid hormones.

| Parameter | Recommended Conditions |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 0-1 min: 40% B, 1-8 min: 40-95% B, 8-9 min: 95% B, 9-9.1 min: 95-40% B, 9.1-12 min: 40% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

3.2.2. Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) is typically used for quantification.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Declustering Potential (V) |

| Tetrahydrocortisone | 365.2 | 347.2 | 15 | 80 |

| 163.1 | 30 | 80 | ||

| Tetrahydrocortisone-d5 | 370.2 | 352.2 | 15 | 80 |

| 163.1 | 30 | 80 |

Note: The MRM transitions for Tetrahydrocortisone-d5 are predicted based on a +5 Da mass shift from the unlabeled compound. The fragment at m/z 163.1 is expected to be common to both as the deuterium labels are on the A-ring which is not part of this fragment. Optimal collision energies and declustering potentials should be determined empirically on the specific instrument being used.

Visualizations

Steroidogenesis Pathway

The following diagram illustrates the position of Tetrahydrocortisone within the broader steroid synthesis pathway.

Experimental Workflow

The general workflow for steroid profiling using Tetrahydrocortisone-d5 is depicted below.

Logical Relationship for Quantification

The fundamental principle behind using a deuterated internal standard is the direct comparison of the analyte's signal to the signal of a known concentration of its isotopically labeled counterpart.

Conclusion

The use of Tetrahydrocortisone-d5 as an internal standard is indispensable for accurate and reliable steroid hormone profiling by LC-MS/MS. Its chemical similarity to the endogenous analyte ensures that it effectively compensates for variations throughout the analytical process. The detailed protocols and methodologies presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to implement high-quality steroid analysis in their laboratories. The continued development and application of such methodologies will undoubtedly advance our understanding of steroid metabolism in health and disease.

Isotopic Labeling of Steroid Hormones with Deuterium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of deuterium (B1214612) labeling of steroid hormones. The use of deuterium-labeled steroids as internal standards in isotope dilution mass spectrometry (IDMS) has become the gold standard for the accurate and precise quantification of these critical signaling molecules in complex biological matrices. This document details experimental protocols for the synthesis of deuterated steroids, their application in quantitative bioanalysis, and the interpretation of the resulting data.

Introduction to Isotopic Labeling and Isotope Dilution Mass Spectrometry

Isotopic labeling involves the replacement of one or more atoms in a molecule with its heavier, stable isotope. In the context of steroid hormone analysis, hydrogen atoms (¹H) are replaced with deuterium (²H or D). Deuterated steroids are chemically identical to their endogenous counterparts, meaning they exhibit the same physicochemical properties, such as solubility, and chromatographic behavior.[1] However, their increased mass allows them to be distinguished by a mass spectrometer.

This mass difference is the cornerstone of isotope dilution mass spectrometry (IDMS), a powerful analytical technique for highly accurate and precise quantification.[2] In IDMS, a known amount of the deuterated steroid (internal standard) is added to a sample containing the natural, non-labeled steroid (analyte) at the earliest stage of sample preparation.[2] The fundamental principle is that the analyte and the internal standard will behave identically during extraction, purification, and ionization. Therefore, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard in the final extract, the initial concentration of the analyte in the sample can be determined with high accuracy, as the measurement is based on this ratio rather than the absolute signal intensity.[2]

Synthesis of Deuterated Steroid Hormones

The introduction of deuterium into a steroid molecule can be achieved through various synthetic strategies. The choice of method depends on the desired position and number of deuterium atoms to be incorporated. Common methods include catalytic exchange reactions and reduction of unsaturated precursors with deuterated reagents.

General Synthetic Workflow

The synthesis of a deuterated steroid internal standard typically follows a multi-step process, starting from a commercially available steroid precursor.

Caption: A generalized workflow for the synthesis of deuterated steroid hormones.

Experimental Protocols

This protocol describes the synthesis of 17-methyl-d3-testosterone from dehydroepiandrosterone (B1670201) (DHEA).[3][4]

Materials:

-

Dehydroepiandrosterone (DHEA)

-

Deuterium-labeled methyl magnesium iodide (CD₃MgI)

-

Anhydrous diethyl ether

-

Aluminum isopropoxide

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Grignard Reaction:

-

Dissolve DHEA in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of deuterium-labeled methyl magnesium iodide (CD₃MgI) in diethyl ether to the DHEA solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 17α-methyl-d3-androst-5-ene-3β,17β-diol.

-

-

Oppenauer Oxidation:

-

Dissolve the crude diol from the previous step in a mixture of acetone and toluene.

-

Add aluminum isopropoxide to the solution.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and add dilute hydrochloric acid to decompose the aluminum complexes.

-

Separate the organic layer and wash it with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure 17-methyl-d3-testosterone.

-

-

Characterization:

-

Confirm the structure and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ²H NMR) and mass spectrometry.

-

This protocol outlines a microwave-assisted synthesis for preparing 2,4,16,16-d4-estrone and its subsequent conversion to 2,4,16,16,17α-d5-estradiol.[5]

Materials:

-

Deuterated fatty acid chlorides or anhydrides (e.g., palmitoyl (B13399708) chloride)

-

4-(Dimethylamino)pyridine (DMAP)

-

Microwave reactor

-

Potassium hydroxide (B78521) (KOH)

-

tert-Butanol (t-BuOH)

-

Deuterated trifluoroacetic acid (CF₃COOD)

-

Sodium borodeuteride (NaBD₄)

Procedure:

-

Deuteration of Estrone:

-

Regioselectively label estrone with deuterium at the 2 and 4 positions of the A-ring using a deuterated acid-catalyzed exchange reaction.

-

Introduce deuterium at the 16-position via a base-catalyzed exchange.

-

-

Esterification (Microwave-Assisted):

-

In a microwave-safe vial, combine the deuterated estrone, a fatty acid chloride or anhydride, and a catalytic amount of DMAP in a suitable solvent.

-

Irradiate the mixture in a microwave reactor at a specified temperature and time to form the fatty acid ester of the deuterated estrone.

-

-

Hydrolysis (Optional for Estradiol (B170435) Synthesis):

-

For the synthesis of deuterated estradiol, selectively hydrolyze the fatty acid ester at the C-3 position using potassium hydroxide in tert-butanol.

-

-

Reduction to Estradiol:

-

Reduce the keto group at C-17 of the deuterated estrone (or its ester) to a hydroxyl group using a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce the fifth deuterium atom at the 17α position.

-

-

Purification and Characterization:

-

Purify the final deuterated estradiol or estrone ester using chromatographic techniques.

-

Confirm the structure and isotopic purity using NMR and mass spectrometry.

-

Quantitative Analysis using Deuterated Steroid Hormones

The use of deuterated internal standards is integral to achieving high-quality quantitative data in steroid hormone analysis by LC-MS/MS.

Bioanalytical Workflow

A typical bioanalytical workflow for the quantification of steroid hormones in a biological matrix (e.g., serum, plasma) using a deuterated internal standard is depicted below.

Caption: A typical bioanalytical workflow for steroid hormone analysis using a deuterated internal standard.[1]

Experimental Protocol: Quantification of Testosterone (B1683101) and Estradiol in Serum

This protocol provides a representative method for the simultaneous quantification of testosterone and estradiol in human serum using their respective deuterated internal standards.[6]

Materials:

-

Human serum samples, calibrators, and quality controls

-

Testosterone and Estradiol analytical standards

-

Testosterone-d3 and Estradiol-d5 internal standards

-

Ethyl acetate

-

Methanol

-

Water with 0.2 mM ammonium fluoride

-

Acetonitrile

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a designated volume of serum, add the deuterated internal standard solution (Testosterone-d3 and Estradiol-d5).

-

Vortex to mix.

-

Add a mixture of hexane and ethyl acetate.

-

Vortex vigorously to extract the steroids into the organic phase.

-

Centrifuge to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation on a C18 column.

-

Detect the analytes and internal standards using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The mass spectrometer will be set to switch between positive ion mode for testosterone and negative ion mode for estradiol.

-

Data Presentation: Quantitative Data

The following tables summarize key quantitative parameters for the analysis of steroid hormones using deuterated internal standards.

Table 1: Isotopic Enrichment of Commercially Available Deuterated Steroids

| Deuterated Steroid | Number of Deuterium Atoms | Reported Isotopic Purity (%) |

| Tamsulosin-d4 | 4 | 99.5 |

| Oxybutynin-d5 | 5 | 98.8 |

| Eplerenone-d3 | 3 | 99.9 |

| Propafenone-d7 | 7 | 96.5 |

Data sourced from a study evaluating isotopic enrichment of various deuterated compounds.[7]

Table 2: LC-MS/MS Parameters for Testosterone and Estradiol Analysis [6]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Testosterone | 289.2 | 97.1 | Positive ESI |

| Testosterone | 289.2 | 109.1 | Positive ESI |

| Testosterone-d3 | 292.3 | 97.2 | Positive ESI |

| Testosterone-d3 | 292.3 | 109.0 | Positive ESI |

| Estradiol | 271.0 | 143.1 | Negative ESI |

| Estradiol | 271.0 | 145.1 | Negative ESI |

| Estradiol-d5 | 276.1 | 145.1 | Negative ESI |

| Estradiol-d5 | 276.1 | 147.1 | Negative ESI |

Table 3: Performance Characteristics of a Validated LC-MS/MS Assay for Testosterone and Estradiol [6]

| Analyte | Lower Limit of Quantitation (LLOQ) | Analytical Measurement Range (AMR) | Within-day Precision (CV%) | Between-day Precision (CV%) |

| Testosterone | 1 ng/dL | 1–1,170 ng/dL | < 7% | < 7% |

| Estradiol | 5 pg/mL | 5–600 pg/mL | < 7% | < 7% |

Applications in Research and Drug Development

Deuterium-labeled steroid hormones are invaluable tools in various research and development settings.

Metabolic Studies

Deuterated steroids can be administered to subjects to trace their metabolic fate. By analyzing biological samples (e.g., urine, plasma) over time, researchers can identify and quantify metabolites, and determine pharmacokinetic parameters such as clearance rates.[8]

Elucidating Steroidogenic Pathways

The steroidogenesis pathway is a complex network of enzymatic reactions that convert cholesterol into various steroid hormones. Deuterated precursors can be used to study the flux through different branches of this pathway under various physiological and pathological conditions.

Caption: A simplified steroidogenesis pathway illustrating the use of a deuterated precursor (Pregnenolone) as a tracer.[9][10][11][12][13]

By introducing a deuterated precursor, such as pregnenolone, the downstream synthesis of other deuterated steroids can be monitored, providing insights into enzyme activity and pathway regulation.

Conclusion

The isotopic labeling of steroid hormones with deuterium has revolutionized their quantitative analysis. The use of deuterated internal standards in conjunction with LC-MS/MS provides unparalleled accuracy, precision, and sensitivity. This technical guide has outlined the fundamental principles, provided detailed experimental protocols for synthesis and analysis, and highlighted the critical applications of this technology. For researchers, scientists, and drug development professionals, a thorough understanding and implementation of these methods are essential for generating high-quality, reliable data in the study of steroid hormone biology and pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of deuterium labeled 17-methyl-testosterone (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. upload.wikimedia.org [upload.wikimedia.org]

- 13. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tetrahydrocortisone-d5

This technical guide provides a comprehensive overview of the physical and chemical properties, metabolism, synthesis, and analysis of Tetrahydrocortisone-d5 (THE-d5). This deuterated isotopologue of Tetrahydrocortisone (B135524) serves as a crucial internal standard for mass spectrometry-based quantification of its unlabeled counterpart in various biological matrices.

Core Physical and Chemical Properties

Tetrahydrocortisone-d5 is a deuterated form of Tetrahydrocortisone, a primary metabolite of the steroid hormone cortisone (B1669442).[1] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analyses.[2]

Data Presentation: Key Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₇D₅O₅ | [3][4] |

| Molecular Weight | 369.51 g/mol | [3][4] |

| CAS Number | 1485501-48-1 | [3][5] |

| Appearance | White solid / Powder / Neat | [3][4] |

| Isotopic Purity | ≥98 atom % D | [2] |

| Chemical Purity (Assay) | ≥98% (CP) | [2] |

| Storage Temperature | −20°C or 2-8°C | [2][4] |

| Solubility | Soluble in Methanol | [6] |

| Synonyms | (3α,5β)-3,17,21-Trihydroxypregnane-11,20-dione-d5; 5β-Tetrahydrocortisone-d5; THE-d5; Urocortisone-d5 | [3][4][6] |

Metabolism and Biological Significance

Tetrahydrocortisone (THE) is a major inactive urinary metabolite of cortisone, which in turn is derived from the stress hormone cortisol.[1][7] The metabolic pathway is critical for regulating glucocorticoid activity. Cortisol is converted to the inactive cortisone by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[7] Subsequently, cortisone is metabolized into β-Tetrahydrocortisone (b-THE) by the enzyme 5β-reductase, primarily in the liver.[7][8] Measuring the levels of THE and its ratio to cortisol metabolites like tetrahydrocortisol (B1682764) (THF) provides valuable insights into adrenal function and the activity of these key enzymes.[7][9] Because of its role as a stable, labeled internal standard, THE-d5 is indispensable for accurately tracking these metabolic pathways in clinical and research settings.[1]

Caption: Cortisol to Tetrahydrocortisone Metabolic Pathway.

Experimental Protocols

Synthesis of Tetrahydrocortisone-d5

A common method for preparing Tetrahydrocortisone-d5 involves the reductive deuteration of a suitable precursor, such as prednisone.[10]

-

Objective: To introduce five non-exchangeable deuterium atoms into the steroid A-ring.[10]

-

Methodology:

-

Precursor: Prednisone is used as the starting material.

-

Reaction Conditions: The reductive deuteration is performed in a deuterated solvent, such as deuterated acetic acid (CH₃COOD).[10]

-

Catalyst: A rhodium (5%) on alumina (B75360) catalyst is employed.[10]

-

Deuterium Source: The reaction is carried out under a deuterium gas (D₂) atmosphere.[10]

-

Purification: Following the reaction, the product (THE-d5) is purified using standard chromatographic techniques.

-

Isotopic Purity Assessment: The isotopic purity of the final product is typically confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of its methoxime-trimethylsilyl (MO-TMS) derivatives.[10] In one study, the isotopic purity for THE-d5 was estimated to be 81.90 atom%D.[10]

-

Quantification in Biological Fluids using LC-MS/MS

Tetrahydrocortisone-d5 is primarily used as an internal standard for the accurate quantification of endogenous THE in biological samples like urine or plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][9]

-

Objective: To determine the concentration of total (conjugated and unconjugated) THE in human urine.

-

Methodology:

-

Sample Preparation: A known amount of urine is collected.

-

Internal Standard Spiking: A precise amount of Tetrahydrocortisone-d5 solution is added to the urine sample at the beginning of the extraction process.[1][11]

-

Enzymatic Hydrolysis: To measure total THE, the sample is treated with β-glucuronidase to cleave the glucuronide conjugates and release free THE.

-

Extraction: The sample is subjected to a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids. Dichloromethane is a commonly used solvent for LLE.[12][13]

-

LC Separation: The extracted sample is injected into an HPLC system, typically with a C18 column, for chromatographic separation of THE from other metabolites.[12][14]

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both endogenous THE and the THE-d5 internal standard using Multiple Reaction Monitoring (MRM).

-

Quantification: The concentration of endogenous THE is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[15]

-

Caption: LC-MS/MS Analytical Workflow using THE-d5.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tetrahydrocortisone-2,2,3,4,4-d5 solution 100 μg/mL in methanol, ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Tetrahydro Cortisone-d5 | CymitQuimica [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Tetrahydro Cortisone-d5 | LGC Standards [lgcstandards.com]

- 6. caymanchem.com [caymanchem.com]

- 7. b-Tetrahydrocortisone | Rupa Health [rupahealth.com]

- 8. Tetrahydrocortisone | Rupa Health [rupahealth.com]

- 9. Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. HPLC method for determination of fluorescence derivatives of cortisol, cortisone and their tetrahydro- and allo-tetrahydro-metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. HPLC-ESI-MS/MS assessment of the tetrahydro-metabolites of cortisol and cortisone in bovine urine: promising markers of dexamethasone and prednisolone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Commercial Availability and Technical Guide for Tetrahydrocortisone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Tetrahydrocortisone-d5, a deuterated analog of the cortisol metabolite, Tetrahydrocortisone. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical assays.

Introduction

Tetrahydrocortisone-d5 is a crucial tool in clinical and research settings for the accurate quantification of Tetrahydrocortisone and other related steroid hormones in biological matrices. As a stable isotope-labeled internal standard, it mimics the analyte's behavior during sample preparation and mass spectrometric analysis, correcting for matrix effects and variations in instrument response. This leads to enhanced precision and accuracy in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Tetrahydrocortisone itself is a significant urinary metabolite of cortisone (B1669442) and its levels can provide insights into steroid metabolism and various metabolic disorders.[1]

Commercial Availability

Tetrahydrocortisone-d5 is commercially available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The product is typically sold as a neat solid or as a solution in a specified solvent and concentration.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Format |

| CymitQuimica | Tetrahydro Cortisone-d5 | 1485501-48-1 | C₂₁D₅H₂₇O₅ | 369.51 | Not specified | Neat |

| Sigma-Aldrich | Tetrahydrocortisone-2,2,3,4,4-d5 | 1485501-48-1 | C₂₁D₅H₂₇O₅ | 369.51 | ≥98 atom % D, ≥98% (CP) | Neat solid or 100 µg/mL in methanol (B129727) |

| MedChemExpress | Tetrahydrocortisone-d5 | 1485501-48-1 | C₂₁D₅H₂₇O₅ | 369.51 | Not specified | Neat |

| Pharmaffiliates | Tetrahydro Cortisone-d5 | 1485501-48-1 | C₂₁H₂₇D₅O₅ | 369.51 | Not specified | White Solid |

| LGC Standards | 5beta-Tetrahydrocortisol-d5 | Not specified for d5-THE | C₂₁D₅H₂₉O₅ | 371.522 | Not specified | Neat |

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | (3α,5β)-3,17,21-Trihydroxypregnane-11,20-dione-d5 | [2] |

| Synonyms | 5β-Tetrahydrocortisone-d5, THE-d5 | [2] |

| Appearance | White Solid | [3] |

| Storage | 2-8°C Refrigerator or -20°C | [3] |

| Shipping Conditions | Ambient | [3] |

Experimental Protocols

The primary application of Tetrahydrocortisone-d5 is as an internal standard in LC-MS/MS methods for the quantification of urinary steroid metabolites. The following is a generalized experimental protocol synthesized from various published methods. Researchers should optimize these procedures for their specific analytical platforms and matrices.

Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh the neat Tetrahydrocortisone-d5 and dissolve it in an appropriate solvent, such as methanol or ethanol, to a final concentration of 1 mg/mL. Store at -20°C.

-

Working Internal Standard Solution (e.g., 1 µg/mL): Dilute the stock solution with the appropriate solvent to a working concentration suitable for spiking into calibration standards, quality controls, and unknown samples. The optimal concentration will depend on the expected analyte levels and the sensitivity of the mass spectrometer.

Sample Preparation (Human Urine)

A common procedure for the analysis of tetrahydro-metabolites of cortisol and cortisone in urine involves enzymatic hydrolysis followed by extraction.

-

Enzymatic Hydrolysis:

-

To 1 mL of urine, add a buffer (e.g., acetate (B1210297) buffer, pH 5.2) and a β-glucuronidase/sulfatase enzyme solution.

-

Incubate the mixture at a specified temperature (e.g., 37°C or 55°C) for a defined period (e.g., 2 to 24 hours) to deconjugate the steroid metabolites.

-

-

Internal Standard Spiking:

-

Add a known amount of the Tetrahydrocortisone-d5 working solution to the hydrolyzed urine samples, calibrators, and quality controls.

-

-

Extraction:

-

Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of dichloromethane (B109758) and isopropanol).

-

Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Use a reversed-phase C18 or similar column to separate the steroid metabolites.

-

Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium (B1175870) acetate to improve ionization.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for both the native analyte (Tetrahydrocortisone) and the deuterated internal standard (Tetrahydrocortisone-d5) in multiple reaction monitoring (MRM) mode.

-

Signaling and Metabolic Pathways

Tetrahydrocortisone is a downstream metabolite in the cortisol metabolism pathway. Its formation is dependent on the activity of key enzymes that regulate glucocorticoid activity at the tissue level. A simplified representation of this pathway is provided below.

Caption: Simplified metabolic pathway of cortisol to its tetrahydro-metabolites.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Tetrahydrocortisone in a biological sample using Tetrahydrocortisone-d5 as an internal standard.

Caption: General workflow for bioanalytical quantification of Tetrahydrocortisone.

References

Methodological & Application

Application Note: Quantitative Analysis of Tetrahydrocortisone in Human Urine using a Stable Isotope Dilution LC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tetrahydrocortisone (B135524) (THE) is a primary downstream metabolite of cortisol, the body's main glucocorticoid hormone. The quantification of THE, often in conjunction with other cortisol and cortisone (B1669442) metabolites like tetrahydrocortisol (B1682764) (THF) and allo-tetrahydrocortisol (5α-THF), is crucial for assessing adrenal function and the activity of key enzymes in steroid metabolism, such as 11β-hydroxysteroid dehydrogenases (11β-HSD) and 5α/β-reductases.[1][2][3][4] Imbalances in these pathways are associated with various conditions, including Cushing's syndrome, Addison's disease, and metabolic syndrome.[3][5][6][7]

This application note details a robust and sensitive method for the quantitative analysis of tetrahydrocortisone in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Tetrahydrocortisone-d5. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[8]

Principle

This method employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. Urine samples are first prepared using liquid-liquid extraction (LLE) to isolate the steroids of interest. The prepared samples are then subjected to chromatographic separation on a C18 reversed-phase column. The analytes are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). Quantification is achieved by comparing the peak area ratio of the analyte (Tetrahydrocortisone) to its stable isotope-labeled internal standard (Tetrahydrocortisone-d5).

Apparatus and Reagents

-

Apparatus:

-

Reagents:

-

Tetrahydrocortisone standard

-

Tetrahydrocortisone-d5 internal standard[8]

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Dichloromethane (B109758) (CH2Cl2) (HPLC grade)[1]

-

Human urine (for matrix-matched calibrators and quality controls)

-

Cortisol Metabolism Pathway

The following diagram illustrates the metabolic conversion of cortisol to its tetrahydro-metabolites.

Caption: Metabolic pathway of cortisol to its tetrahydro-metabolites.

Experimental Workflow

The diagram below outlines the major steps in the quantitative analysis of tetrahydrocortisone.

Caption: Experimental workflow for tetrahydrocortisone quantification.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions: Prepare stock solutions of tetrahydrocortisone and Tetrahydrocortisone-d5 in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare working standard and internal standard solutions by diluting the stock solutions with methanol.

-

Calibration Standards: Prepare matrix-matched calibration standards by spiking appropriate amounts of the tetrahydrocortisone working solution into drug-free human urine. A typical concentration range is 0.2 ng/mL to 160 ng/mL.[2]

-

Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1 mL of urine sample, calibrator, or QC into a clean glass tube.

-

Add the internal standard (Tetrahydrocortisone-d5) working solution to each tube and vortex briefly.

-

Add 5 mL of dichloromethane (CH2Cl2) to each tube.[1]

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the lower organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water[9]

-

Mobile Phase B: Acetonitrile or Methanol[9]

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive[1][9]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for both tetrahydrocortisone and Tetrahydrocortisone-d5 should be optimized. For example:

-

Tetrahydrocortisone: m/z 365.2 → 347.2

-

Tetrahydrocortisone-d5: m/z 370.2 → 352.2 (Note: These are example transitions and should be optimized on the specific instrument used.)

-

-

Data Analysis

-

Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calculate the peak area ratio of tetrahydrocortisone to Tetrahydrocortisone-d5.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of tetrahydrocortisone in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Summary of Quantitative Data

The following table summarizes typical performance characteristics for the quantitative analysis of tetrahydrocortisone and related metabolites using LC-MS/MS.

| Parameter | Tetrahydrocortisone (THE) | Tetrahydrocortisol (THF) | allo-Tetrahydrocortisol (5α-THF) | Reference |

| Linearity Range (ng/mL) | 0.2 - 160 | 0.2 - 160 | 0.2 - 160 | [2] |

| Limit of Detection (LOD) (ng/mL) | ~0.01 - 1.37 | ~0.34 - 1.37 | ~0.34 | [9] |

| Limit of Quantification (LOQ) (ng/mL) | ~0.05 - 0.5 | ~0.5 | ~0.5 | [9][10] |